molecular formula C19H21NO3 B12929884 Tert-butyl benzoyl(benzyl)carbamate

Tert-butyl benzoyl(benzyl)carbamate

Cat. No.: B12929884
M. Wt: 311.4 g/mol
InChI Key: PRJRRNBXRIIBTF-UHFFFAOYSA-N
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Description

Tert-Butyl Benzoyl(benzyl)carbamate (CAS 101137-69-3) is a specialized carbamate derivative utilized in organic synthesis and chemical research. This compound belongs to a class of molecules known for their utility as protected intermediates and versatile building blocks. The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, particularly in peptide synthesis, where it serves as a critical protecting group for amine functionalities, allowing for sequential and selective reaction strategies . The structural features of this carbamate make it a valuable synthon for accessing more complex molecules. Similar N-alkylated and N-benzyloxy carbamate derivatives have been demonstrated to react with various stabilized carbon nucleophiles, enabling the synthesis of functionalized protected hydroxamic acids and other potential metal-chelating ligands . These intermediates are pivotal in developing compounds with applications in medicinal chemistry and materials science. Researchers value this compound for its role in constructing diverse molecular architectures, including potential enzyme inhibitors and novel polymeric materials. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl N-benzoyl-N-benzylcarbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20(14-15-10-6-4-7-11-15)17(21)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

PRJRRNBXRIIBTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Acyl N Benzyl Carbamates, with a Focus on Tert Butyl Benzoyl Benzyl Carbamate

Traditional Synthetic Routes to Carbamates and their Adaptation

Traditional methods for carbamate (B1207046) synthesis have been foundational in organic chemistry. These routes, often involving high-energy intermediates, have been adapted over time to improve safety and yield, providing pathways to complex structures like N-acyl-N-benzyl carbamates.

Phosgene-Based Approaches and Safer Alternatives

The classical synthesis of carbamates often involved the use of phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. nih.govresearchgate.net In this approach, an alcohol reacts with phosgene to generate a chloroformate intermediate, which subsequently reacts with an amine to form the desired carbamate. researchgate.net

Given the extreme toxicity of phosgene, significant effort has been invested in developing safer alternatives. nih.govgoogle.com Triphosgene, a solid crystalline compound, serves as a direct substitute, releasing phosgene in situ and thus avoiding the handling of the toxic gas. researchgate.net Other alternatives include dimethyl carbonate (DMC), which offers a more environmentally benign pathway for carbamoylation, often facilitated by a catalyst. acs.org Carbon dioxide has also been explored as a non-toxic, renewable C1 source for carbamate synthesis, reacting with amines and alcohols, though this often requires specific catalysts or conditions to be effective. nih.govgoogle.com

Hofmann Rearrangement Applications

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The key intermediate in this reaction is an isocyanate, which is formed via the rearrangement of an N-bromoamide anion. wikipedia.org While the isocyanate is typically hydrolyzed to an amine, it can be "trapped" by nucleophiles like alcohols to form stable carbamates. wikipedia.orgtcichemicals.com

This adaptation is particularly useful for synthesizing carbamates directly from amides. The reaction is typically carried out using a halogen (like bromine) in the presence of a strong base. tcichemicals.com Numerous modifications have been developed to improve the reliability and safety of this method, using various oxidants and bases. For example, reagents such as N-bromoacetamide (NBA) with lithium hydroxide (B78521), sodium hypochlorite (B82951) (NaOCl), N-bromosuccinimide (NBS), and (bis(trifluoroacetoxy)iodo)benzene have been successfully employed. wikipedia.orgorganic-chemistry.org Trapping the intermediate isocyanate with tert-butyl alcohol specifically yields a tert-butoxycarbonyl (Boc)-protected amine. wikipedia.org

An electrochemical approach to the Hofmann rearrangement has also been developed, using NaBr as a mediator to avoid the direct use of highly corrosive and toxic halogens, providing a greener and more efficient route to various carbamates. rsc.org

Comparison of Reagents for Hofmann Rearrangement to Carbamates
Reagent SystemReactantProductKey Features
Br₂ / NaOH / AlcoholPrimary AmideCarbamateClassical method; isocyanate trapped by alcohol. tcichemicals.com
N-Bromoacetamide (NBA) / LiOH / AlcoholAromatic/Aliphatic AmideMethyl or Benzyl (B1604629) CarbamateHigh efficiency, minimizes side reactions like bromination. organic-chemistry.org
NaOCl / KF/Al₂O₃ / Methanol (B129727)Aromatic/Aliphatic AmideMethyl CarbamateInexpensive, safe, and convenient oxidant system with solid-supported base. core.ac.uk
Electrochemical (NaBr mediator)AmideCarbamateAvoids toxic halogens, considered a green chemistry approach. rsc.org

Curtius Rearrangement from Carboxylic Acid Derivatives

The Curtius rearrangement is another powerful transformation for producing isocyanates, which are versatile precursors to carbamates. nih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.org

The process begins with a carboxylic acid or its derivative. nih.gov Classically, an acyl chloride is reacted with an azide salt (like sodium azide) to form the acyl azide. organic-chemistry.org Alternatively, acyl hydrazides can be treated with nitrous acid to generate the same intermediate. nih.gov The acyl azide is then heated, leading to a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, expelling dinitrogen gas and forming the isocyanate. This intermediate can then be reacted with various nucleophiles; for instance, alcohols are used to furnish carbamates. nih.govorgsyn.org A significant drawback of these traditional multi-step procedures is the isolation of the potentially unstable and explosive acyl azide intermediate. orgsyn.org

To circumvent the hazards associated with isolating acyl azides, efficient one-pot procedures have been developed for the direct conversion of carboxylic acids into carbamates. orgsyn.org A particularly effective method for synthesizing tert-butyl carbamates (Boc-protected amines) involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium azide. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

In this protocol, an acyl azide intermediate is formed in situ, which then undergoes the Curtius rearrangement. organic-chemistry.orgsci-hub.se The reaction is often catalyzed by a Lewis acid, such as zinc(II) triflate (Zn(OTf)₂), in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). organic-chemistry.orgsci-hub.seresearchgate.net The catalyst system facilitates the trapping of the newly formed isocyanate by the tert-butoxide species, also generated in the reaction mixture, to yield the desired tert-butyl carbamate at relatively low temperatures (e.g., 40 °C). orgsyn.orgsci-hub.se This one-pot method is valued for its mild conditions, operational simplicity, and compatibility with a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

One-Pot Curtius Rearrangement for Tert-butyl Carbamate Synthesis organic-chemistry.org
ComponentRole
Carboxylic AcidStarting Material
Di-tert-butyl dicarbonate (Boc₂O)Activates carboxylic acid, source of tert-butoxy (B1229062) group
Sodium Azide (NaN₃)Azide source for acyl azide formation
Zinc(II) triflate (Zn(OTf)₂)Lewis acid catalyst to facilitate trapping of isocyanate
Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst

Modern and Advanced Synthetic Strategies

While traditional rearrangements provide foundational routes to carbamates, modern strategies often focus on the direct acylation or modification of pre-existing carbamates or amides to build more complex structures like tert-butyl benzoyl(benzyl)carbamate.

A direct synthesis of this compound has been reported via a two-step process. First, a secondary amide, N-benzylbenzamide, is synthesized by reacting benzoyl chloride with benzylamine (B48309). In the second step, this amide is N-acylated using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to afford the final product. epfl.ch A similar catalyst-free transamidation of an activated secondary amide has also been demonstrated to yield this compound in high yield. thieme-connect.com

Another advanced strategy involves the N-acylation of simpler carbamates. Due to the reduced nucleophilicity of the nitrogen atom in a carbamate, this transformation often requires activation. semanticscholar.org Lewis acids such as ZnCl₂, FeCl₃, and MoCl₅ have been shown to effectively catalyze the N-acylation of carbamates with acid anhydrides under solvent-free conditions. semanticscholar.org Heteropolyacids have also been employed as green catalysts for these transformations. sciforum.net These methods provide a direct route to N-acyl carbamates from readily available starting materials.

Furthermore, oxidative methods using hypervalent iodine reagents like Dess-Martin Periodinane (DMP) can convert secondary amides into imides or, in specific cases, N-acyl vinylogous carbamates, showcasing the diverse reactivity available for modifying amide-containing structures. bohrium.com

Three-Component Coupling Reactions (Amines, CO2, Alkyl Halides)

A highly efficient method for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This approach is notable for its mild reaction conditions and the avoidance of toxic reagents like phosgene. sci-hub.seorganic-chemistry.org The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). organic-chemistry.orgorganic-chemistry.org

The process begins with the amine reacting with CO₂ to form a carbamic acid intermediate, which is then deprotonated by the base. This carbamate anion subsequently undergoes N-alkylation by the alkyl halide to yield the desired carbamate. organic-chemistry.orgnih.gov This method has proven effective for a wide range of aliphatic and aromatic amines, as well as amino acid derivatives, and importantly, proceeds without racemization for chiral substrates. sci-hub.seorganic-chemistry.org A key advantage of this protocol is the minimization of common side reactions, such as the N-alkylation of the starting amine or overalkylation of the product carbamate. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out at room temperature in a solvent like N,N-dimethylformamide (DMF). sci-hub.se

While this method is excellent for producing N-alkyl carbamates, the synthesis can be extended to N-acyl-N-alkyl carbamates through a subsequent N-acylation step or a one-pot, two-step sequence where the initially formed carbamate is acylated in situ. researchgate.net

Table 1: Examples of Three-Component Carbamate Synthesis

Amine Alkyl Halide Base/Catalyst Solvent Yield (%) Reference
Benzylamine 1-Bromobutane Cs₂CO₃/TBAI DMF 95 sci-hub.se
Aniline Benzyl Chloride Cs₂CO₃/TBAI DMF 94 sci-hub.se
L-Phenylalanine methyl ester Benzyl Chloride Cs₂CO₃/TBAI DMF 95 sci-hub.se
Pyrrolidine Ethyl Iodide Cs₂CO₃/TBAI DMF 96 sci-hub.se

Employing Activated Mixed Carbonates (e.g., Alkyl Phenyl Carbonates)

The use of activated mixed carbonates is a well-established and versatile strategy for the alkoxycarbonylation of amines to form carbamates. nih.govacs.org Reagents such as p-nitrophenyl chloroformate, N,N'-disuccinimidyl carbonate (DSC), and di(2-pyridyl) carbonate (DPC) are commonly used. nih.govnih.gov

The general procedure involves two steps:

Formation of the Activated Carbonate: An alcohol reacts with the activating agent (e.g., DSC, DPC) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form a stable mixed carbonate. nih.govnih.gov

Amination: The resulting activated carbonate is then treated with a primary or secondary amine, which displaces the activated leaving group (e.g., N-hydroxysuccinimide, 2-hydroxypyridine) to furnish the desired carbamate in good yields. nih.govnih.gov

This method is advantageous due to the stability of the mixed carbonate intermediates and the mild conditions required for the amination step. nih.govnih.gov For instance, N,N'-disuccinimidyl carbonate (DSC) is a commercially available and effective reagent that reacts with a variety of alcohols to form mixed succinimide (B58015) carbonates, which then smoothly react with amines to yield carbamates. nih.gov This approach provides a reliable route to complex carbamates, avoiding harsh conditions and toxic byproducts. nih.govnih.gov

Direct N-Acylation and N-Alkylation Approaches

The most direct route to this compound involves a sequential or one-pot N-acylation and N-alkylation of a suitable precursor. A common strategy starts with the preparation of a secondary amide, followed by its conversion to the target N-acyl carbamate.

For example, a reported synthesis of this compound begins with the reaction of benzoyl chloride and benzylamine in the presence of triethylamine to form N-benzylbenzamide. This secondary amide is then "activated" by reacting it with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). epfl.ch This step forms the N-acyl-N-Boc amide, which is the target compound. This method has been used to prepare a variety of N-acyl carbamates with reported yields as high as 89% for this compound. thieme-connect.com

Another approach involves the N-acylation of a pre-formed carbamate. For instance, benzyl N-benzoylcarbamate can be treated with Boc₂O and DMAP to introduce the tert-butoxycarbonyl group, yielding the desired product. cas.cz These direct approaches are often straightforward and high-yielding, making them suitable for laboratory-scale synthesis. epfl.chthieme-connect.com

Table 2: Synthesis of this compound via Direct Acylation

Precursor Reagents Solvent Yield (%) Reference
N-benzylbenzamide Boc₂O, DMAP Acetonitrile 63 epfl.ch
N-benzylbenzamide Boc₂O, DMAP Not specified 89 thieme-connect.com
Benzyl N-benzoylcarbamate Boc₂O, DMAP Acetonitrile Quantitative cas.cz

Reductive Transformations for N-Benzyl to N-Boc Carbamate Conversion

Reductive amination is a cornerstone of amine synthesis and can be adapted for the preparation of N-Boc protected secondary amines in a one-pot tandem procedure. nih.gov This method typically involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ. By adding an electrophilic trapping agent like di-tert-butyl dicarbonate (Boc₂O), the newly formed secondary amine can be immediately protected, preventing overalkylation. nih.gov

A common system for this transformation uses sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. nih.gov For the synthesis of a benzyl-containing carbamate, this would involve reacting an appropriate aldehyde with benzylamine. The subsequent addition of Boc₂O traps the resulting secondary amine as its N-Boc derivative. nih.gov While this method is highly effective for producing N-alkyl-N-Boc carbamates, converting this product to an N-acyl-N-Boc carbamate like this compound would require a subsequent N-acylation step.

Another relevant reductive transformation involves the reduction of α-amidoalkyl sulfones. These stable precursors can generate N-acylimines, which can then be reduced with reagents like sodium borohydride (B1222165) to yield the corresponding N-Boc amines. researchgate.net

Continuous Flow Chemistry and Biocatalytic Approaches in Carbamate Synthesis

Modern synthetic methodologies like continuous flow chemistry and biocatalysis offer significant advantages for carbamate synthesis, including enhanced safety, scalability, and efficiency.

Continuous Flow Chemistry: Flow chemistry is particularly well-suited for reactions involving hazardous intermediates, such as acyl azides formed during the Curtius rearrangement. nih.govnih.govresearchgate.net In a typical setup, a carboxylic acid is converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA). This intermediate is then heated in the flow reactor to induce the Curtius rearrangement, forming an isocyanate. The isocyanate can be immediately trapped with an alcohol (like tert-butanol) to generate the corresponding carbamate. nih.govnih.gov This process minimizes the accumulation of explosive acyl azides and allows for precise control over reaction parameters like temperature and residence time. nih.govresearchgate.net Flow systems have also been developed for the three-component coupling of amines, CO₂, and alkyl halides, demonstrating the versatility of this technology. nih.gov

Biocatalytic Approaches: Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are robust enzymes used for various reactions, including the synthesis and resolution of carbamates. researchgate.netresearchgate.netbeilstein-journals.org For example, enzymes can be used in the kinetic resolution of racemic carbamates or their precursors to obtain enantiomerically pure compounds. researchgate.net A chemoenzymatic strategy might involve a chemical synthesis to create a racemic intermediate, followed by an enzymatic resolution. researchgate.net While direct biocatalytic synthesis of a complex molecule like this compound is not widely reported, enzymes can be integrated into multi-step syntheses, for instance, to selectively deprotect or resolve related intermediates. frontiersin.org

Stereoselective Synthesis and Chiral Induction Considerations

The synthesis of chiral, non-racemic N-acyl-N-benzyl carbamates is of significant interest, and stereoselectivity can be introduced at various stages of the synthetic sequence.

When using methods like the three-component coupling, if a chiral amine is used as a starting material, the reaction often proceeds with retention of stereochemical integrity. organic-chemistry.orgorganic-chemistry.org Similarly, direct acylation and alkylation methods can be applied to chiral precursors without affecting the existing stereocenters, provided the reaction conditions are sufficiently mild. acs.org

Furthermore, chiral ligands can be used in metal-catalyzed reactions to induce asymmetry. diva-portal.org The choice of chiral catalyst or auxiliary is critical and often determined empirically to achieve the desired stereochemical induction. nih.govrsc.org The development of stereoselective routes is essential for producing enantiomerically pure compounds for applications in medicinal chemistry and materials science. nih.govmdpi.com

Chemical Reactivity and Transformation Pathways of Tert Butyl Benzoyl Benzyl Carbamate and Analogues

Stability and Lability Profile under Varying Chemical Conditions

The stability of tert-butyl benzoyl(benzyl)carbamate and its analogues is a crucial aspect of their utility as protecting groups. The presence of both the electron-withdrawing benzoyl group and the sterically demanding tert-butoxycarbonyl group on the same nitrogen atom results in a unique reactivity profile.

Generally, the N-Boc group is known for its stability under a wide range of conditions, including most nucleophiles and bases, as well as catalytic hydrogenation. organic-chemistry.orgresearchgate.net This stability allows for orthogonal deprotection strategies when other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, are present in the molecule. organic-chemistry.org However, the introduction of an acyl group, such as benzoyl, onto the nitrogen atom can alter this stability profile. The presence of two carbonyl substituents on the nitrogen atom in N-acyl-tert-butyl-carbamates leads to a "twisted" amide bond, which disrupts the typical resonance stabilization and can make the N-C(O) bond more susceptible to cleavage under certain conditions. researchgate.netacs.org

These di-protected amines, also known as acylcarbamates, are generally stable compounds but can be cleaved under milder conditions than their parent amides. rsc.orgrsc.org For instance, while amides often require harsh acidic or basic conditions for hydrolysis, the corresponding N-Boc-acylamides can be cleaved more readily. rsc.org They are resistant to acidolysis under conditions typically used for Boc group removal, such as 15% trifluoroacetic acid in dichloromethane (B109758), and also withstand basic hydrolysis with aqueous sodium hydroxide (B78521) or lithium hydroxide. acs.orgacs.org This differential stability allows for selective manipulation of other functional groups within a molecule.

The stability of the benzyl (B1604629) group is also a key consideration. Benzyl carbamates are generally stable to acidic and basic conditions but are susceptible to cleavage by catalytic hydrogenolysis. total-synthesis.comchemistrysteps.com This orthogonality between the Boc and benzyl groups is a cornerstone of their use in complex synthetic strategies. rsc.org

Cleavage Mechanisms of N-Acyl and N-tert-Butoxycarbonyl Groups

The removal of the benzoyl and tert-butoxycarbonyl protecting groups from a di-protected amine like this compound can be achieved through several distinct chemical pathways. The choice of deprotection strategy depends on the desired outcome and the presence of other functional groups in the molecule.

The tert-butoxycarbonyl (Boc) group is characteristically labile under acidic conditions. wikipedia.org The deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate. wikipedia.orgcommonorganicchemistry.comfishersci.co.uk

The mechanism of acid-mediated Boc deprotection proceeds through the following steps:

Protonation of the carbamate's carbonyl oxygen by the acid. chemistrysteps.comcommonorganicchemistry.com

Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comjkchemical.com

The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas. commonorganicchemistry.comjkchemical.com

Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium (B1175870) salt. commonorganicchemistry.com

A significant aspect of this mechanism is the generation of the tert-butyl cation. organic-chemistry.orgcommonorganicchemistry.com This reactive electrophile can potentially alkylate other nucleophilic sites within the substrate or solvent. wikipedia.org To mitigate these unwanted side reactions, "scavengers" such as anisole, thioanisole, or thiophenol are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgwikipedia.orgnih.gov In the absence of a scavenger, the tert-butyl cation can also deprotonate to form isobutylene (B52900) gas or react with TFA to form tert-butyl trifluoroacetate, which itself can be an alkylating agent. commonorganicchemistry.comnih.gov

The rate of Boc deprotection can show a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair from the protonated carbamate (B1207046). acs.org While strong acids are typical, milder reagents like aqueous phosphoric acid have also been shown to effectively cleave tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups like benzyl carbamates (Cbz). nih.govresearchgate.net

Table 1: Common Reagents for Acid-Mediated Boc Deprotection
ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureMost common method; scavengers often used. wikipedia.orgcommonorganicchemistry.com
Hydrochloric Acid (HCl)Methanol, Ethyl Acetate, DioxaneRoom TemperatureProvides the amine as a hydrochloride salt. wikipedia.orgfishersci.co.uk
Aqueous Phosphoric Acid (85%)-Mild conditionsGood selectivity over Cbz groups and tert-butyl esters. nih.gov
Sulfuric Acidtert-Butyl Acetate-Used for selective deprotection of N-Boc in the presence of tert-butyl esters. researchgate.net
Aluminum Chloride (AlCl3)--Allows for selective cleavage in the presence of other protecting groups. wikipedia.org

Hydrogenolysis is a chemical reaction that involves the cleavage of a bond by reaction with hydrogen. It is a primary method for the deprotection of benzyl-type protecting groups, including the N-benzyl and N-benzoyl groups present in this compound. total-synthesis.comfishersci.co.uk

The benzyloxycarbonyl (Cbz) group, an analogue of the benzyl group in this context, is readily cleaved by catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C). total-synthesis.comchemistrysteps.com The reaction proceeds via reduction, releasing toluene (B28343) and the unstable carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.com This method is highly valued for its mildness and orthogonality to acid-labile groups like Boc. rsc.orgtotal-synthesis.com

Similarly, the N-benzyl group itself can be removed under these conditions. researchgate.netthieme-connect.com Transfer hydrogenolysis, using hydrogen donors like tetrahydroxydiboron (B82485) in place of gaseous H₂, offers a safer alternative for carrying out these debenzylations. researchgate.netthieme-connect.com

The reactivity of benzyl carbamates towards hydrogenolysis can be modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups, such as a trifluoromethyl group, can deactivate the carbamate towards hydrogenolysis, allowing for selective deprotection strategies when multiple, differentially substituted benzyl-type groups are present. acs.orgacs.orgnih.govacs.org Conversely, the 2-naphthylmethyl carbamate (CNAP) group is more labile to hydrogenolysis than the standard Cbz group. acs.org

Table 2: Conditions for Hydrogenolytic Cleavage
Protecting GroupCatalystHydrogen SourceTypical SolventNotes
Benzyl (Bn), Benzyloxycarbonyl (Cbz)10% Pd/CH2 (gas)Ethanol, Ethyl Acetate, MethanolStandard, highly efficient method. total-synthesis.comfishersci.co.uk
Benzyl (Bn), Benzyloxycarbonyl (Cbz)Amphiphilic Polymer-Supported Nano-PalladiumTetrahydroxydiboron (B2(OH)4)Water"Green" alternative to gaseous hydrogen. researchgate.netthieme-connect.com
4-Trifluoromethylbenzyl carbamate (CTFB)10% Pd/CH2 (gas)EtOH/EtOAcLess reactive than Cbz, allowing for orthogonal deprotection. acs.orgacs.org

While the Boc group is generally stable to basic and nucleophilic conditions, the N-acyl group can be susceptible to cleavage under such conditions, particularly when activated. organic-chemistry.orgnih.gov The presence of the Boc group on the nitrogen of an amide (forming an acylcarbamate) increases the electrophilicity of the acyl carbonyl, making it more susceptible to nucleophilic attack compared to a simple amide. rsc.orgrsc.org This allows for the cleavage of the N-acyl group under milder conditions. For instance, N-formyl, -acetyl, and -benzoyl groups can be removed from N-Boc protected amines via hydrazinolysis, which is much faster than aminolysis. rsc.org

While the Boc group on amines is robust against base hydrolysis, Boc groups on phenols are notably base-labile and can be cleaved with weak bases like piperidine (B6355638) or even sodium bicarbonate under certain conditions. researchgate.net There are also reports of N-Boc deprotection using basic conditions, such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF, although these are less common for unactivated primary N-Boc groups. nih.gov

The benzoyl group can be cleaved under strongly basic conditions, such as with sodium hydroxide, though this may not be compatible with other functional groups in the molecule. The enhanced reactivity of the acyl group in N-acyl-N-Boc systems allows for its removal with milder nucleophiles, a reaction that has been exploited in "safety-catch" linker strategies in solid-phase synthesis. rsc.orgrsc.org

Rearrangement Reactions Involving the Carbamate Linkage

Carbamates and their precursors can participate in several important rearrangement reactions, which are fundamental transformations in organic synthesis for the preparation of amines and their derivatives.

The most prominent rearrangement involving a carbamate-like intermediate is the Curtius rearrangement. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov The reaction proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen as nitrogen gas is expelled, ensuring retention of stereochemistry. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles:

Hydrolysis with water yields a carbamic acid, which decarboxylates to form a primary amine. wikipedia.org

Alcoholysis with an alcohol traps the isocyanate as a stable carbamate. nih.govwikipedia.org This is a common strategy in multi-step synthesis. For example, an acyl azide can be rearranged in the presence of benzyl alcohol to directly form a benzyl carbamate. nih.gov

Aminolysis with an amine yields a urea (B33335) derivative. nih.govwikipedia.org

A modified Curtius rearrangement allows for the one-pot synthesis of tert-butyl carbamates directly from carboxylic acids using di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.orgnih.gov The initially formed acyl azide rearranges to the isocyanate, which is then trapped by tert-butoxide (generated in situ) to give the N-Boc protected amine. organic-chemistry.orgnih.gov

Other related rearrangements include the Hofmann rearrangement, where a primary amide is treated with bromine and base to form an isocyanate intermediate, which then reacts further. masterorganicchemistry.com While not a direct rearrangement of a pre-formed carbamate, these reactions highlight the central role of the isocyanate intermediate in the synthesis and transformation of carbamates and related functional groups. nih.govmasterorganicchemistry.com

Intramolecular Cyclization Pathways

The structural framework of this compound, featuring proximate aromatic rings and reactive carbonyl groups, provides opportunities for intramolecular cyclization reactions to form various heterocyclic structures. These transformations are typically promoted by strong acids or transition metal catalysts and lead to the formation of new ring systems, such as isoindolinones and other nitrogen-containing heterocycles.

One significant pathway involves the intramolecular Friedel-Crafts-type acylation. masterorganicchemistry.commasterorganicchemistry.com Under the influence of a strong Brønsted or Lewis acid, the benzoyl group can acylate the ortho position of the benzyl group's aromatic ring. This process is initiated by the activation of the benzoyl carbonyl group by the acid, followed by electrophilic attack of the resulting acylium-like species on the electron-rich benzyl ring. The subsequent loss of a proton re-aromatizes the ring and yields a dihydroisoquinolinone derivative. The efficiency of such cyclizations can be influenced by the nature of the acid catalyst and the substitution pattern on the aromatic rings. masterorganicchemistry.com

Another key cyclization strategy is directed ortho-metalation. wikipedia.orgresearchgate.net In this approach, a strong base like n-butyllithium can selectively deprotonate the ortho position of the benzoyl ring, directed by the coordinating effect of the adjacent carbonyl oxygen. The resulting aryllithium intermediate can then undergo intramolecular cyclization by attacking a suitable electrophilic site, or it can be trapped by an external electrophile to create a functionalized intermediate that subsequently cyclizes. For instance, if the benzyl group is modified to contain an electrophilic center, the lithiated species can attack it to form a new ring. This method offers high regioselectivity due to the directing group effect. wikipedia.orgnih.gov

Furthermore, transition metal-catalyzed reactions provide a versatile route to cyclized products. Catalysts based on rhodium, palladium, or copper can facilitate C-H activation, leading to intramolecular annulation. researchgate.netorganic-chemistry.orgrsc.org For example, a rhodium catalyst can activate an ortho C-H bond on the benzoyl ring, which can then add across a pendant unsaturated system or react with the benzylic position to forge a new carbon-carbon or carbon-nitrogen bond, resulting in complex heterocyclic scaffolds like isoindolinones. organic-chemistry.orgrsc.orgresearchgate.net These reactions are often highly atom-economical and can be rendered enantioselective with the use of chiral ligands. acs.org

Nitrenium ions, generated from related N-acylamino compounds using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), can also lead to intramolecular cyclization. clockss.org These highly reactive intermediates can undergo cyclization to the benzylic position, affording lactams with a phenyl group substituted at the α-position relative to the ring nitrogen. clockss.org

The outcomes of these cyclization reactions are summarized in the table below, highlighting the diversity of heterocyclic products accessible from carbamate precursors.

Table 1: Examples of Intramolecular Cyclization Pathways and Resulting Products

Reaction TypeKey Reagents/CatalystsIntermediateProduct TypeReference
Friedel-Crafts AcylationStrong acid (e.g., PPA, AlCl3)Acylium ionDihydroisoquinolinones masterorganicchemistry.com
Directed ortho-Metalationn-BuLi, s-BuLiAryllithium speciesFunctionalized Isoindolinones researchgate.netnih.gov
Transition Metal-Catalyzed C-H ActivationRh, Pd, or Cu catalystsOrganometallic intermediateIsoindolinones, Benzolactams organic-chemistry.orgrsc.orgresearchgate.net
Nitrenium Ion CyclizationPIFAN-Acylnitrenium ionα-Phenyl-substituted lactams clockss.org

Oxidation and Reduction Chemistry of Functional Groups

The chemical structure of this compound contains several functional groups susceptible to oxidation and reduction, including the benzoyl carbonyl, the benzylic methylene (B1212753) (CH2), the carbamate, and the aromatic rings. The selectivity of these transformations depends heavily on the chosen reagents and reaction conditions.

Oxidation:

The benzylic C-H bonds are primary sites for oxidation. Strong oxidizing agents can convert the benzyl group into a benzoyl group, transforming the starting material into N,N-dibenzoyl-tert-butyl carbamate. More controlled oxidation can be achieved using milder reagents. For instance, manganese oxides, in the presence of a peroxide initiator, have been shown to selectively oxidize N-benzylbenzamide to the corresponding imide. d-nb.info This suggests that under similar conditions, the benzylic methylene of this compound could be oxidized to a carbonyl, yielding N-(tert-butoxycarbonyl)-N-benzoylbenzamide. Dess-Martin periodinane (DMP) is another reagent capable of oxidizing secondary amides to imides, indicating its potential for the benzylic oxidation of this substrate. bohrium.com Oxidative debenzylation can also occur, cleaving the N-benzyl bond to yield the corresponding primary carbamate, N-benzoyl-tert-butyl carbamate, often promoted by reagents like bromo radicals formed from alkali metal bromides. researchgate.net

Reduction:

The reduction of this compound presents a challenge in chemoselectivity, given the presence of both an amide-like benzoyl group and a carbamate moiety. elsevierpure.comrsc.org Generally, amides are less reactive towards reduction than ketones or esters. elsevierpure.com

Reduction of the Benzoyl Group: The benzoyl carbonyl is a key site for reduction. Strong hydride reagents like lithium aluminum hydride (LiAlH4) would likely reduce both the benzoyl carbonyl and the carbamate. stackexchange.com However, more selective reducing agents can target the benzoyl group. Sodium borohydride (B1222165), typically less reactive, might selectively reduce the benzoyl ketone to a secondary alcohol, yielding tert-butyl benzyl(hydroxy(phenyl)methyl)carbamate, especially if the reactivity is enhanced through specific conditions. Studies on related N-acyl carbamates have shown that sodium borohydride can achieve selective cleavage of the acyl group, which proceeds via reduction of the carbonyl. rsc.orgscispace.com

Reduction of the Carbamate Group: Carbamates can be reduced, though they are generally more stable than amides. thieme-connect.comumn.edu Reduction with LiAlH4 typically cleaves the carbamate to produce an N-methylated amine, which in this case would lead to N-benzyl-N-methylaniline after workup. stackexchange.com The use of samarium(II) iodide (SmI2) in the presence of an amine and water has been reported for the highly chemoselective reduction of amides to alcohols via C-N bond cleavage, a pathway that contrasts with typical hydride reductions. acs.org Applying such a method could potentially lead to cleavage of the benzoyl group, generating benzyl alcohol and tert-butyl benzylcarbamate.

Chemoselective Reduction: Achieving selectivity between the benzoyl and carbamate groups is a significant synthetic challenge. The development of mild and chemoselective reducing agents, such as 1,3-diphenyldisiloxane (DPDS), offers pathways to reduce tertiary amides in the presence of carbamates. thieme-connect.comumn.edu This suggests that the benzoyl group could potentially be reduced to an amine (N-benzyl-N-(phenylmethyl)amine) while leaving the Boc-carbamate intact. The relative reactivity often follows the order: ketones > esters > amides > carbamates, although this can be reversed with specialized reagents. elsevierpure.com

Table 2: Summary of Potential Oxidation and Reduction Reactions

TransformationFunctional Group TargetedReagent/ConditionsPotential ProductReference
OxidationBenzylic MethyleneManganese Oxides/TBHP/NHPIN-(tert-butoxycarbonyl)-N-benzoylbenzamide (Imide) d-nb.info
Oxidative DebenzylationN-Benzyl BondAlkali Metal BromideN-Benzoyl-tert-butyl carbamate researchgate.net
ReductionBenzoyl CarbonylNaBH4 (selective conditions)tert-Butyl benzyl(hydroxy(phenyl)methyl)carbamate rsc.org
ReductionBenzoyl Group (Amide)DPDSN-benzyl-N-(phenylmethyl)amine (if Boc is cleaved) thieme-connect.com
ReductionCarbamate CarbonylLiAlH4N-benzyl-N-methylaniline stackexchange.com
Reductive DeacylationBenzoyl GroupSmI2/Amine/H2OBenzyl alcohol + tert-Butyl benzylcarbamate acs.org

Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The molecule contains two distinct aromatic rings (one from the benzoyl group, one from the benzyl group), a benzylic position, and two carbonyl groups (amide and carbamate), each offering a potential site for reaction.

Regioselectivity in Aromatic Ring Functionalization:

A key example of regioselectivity is observed in directed ortho-metalation (DoM) reactions. wikipedia.org The benzoyl group acts as a powerful directed metalation group (DMG). wikipedia.orgacs.org When treated with a strong organolithium base, deprotonation occurs selectively at the ortho-position of the benzoyl ring due to chelation between the lithium cation, the carbonyl oxygen, and the carbamate nitrogen. nih.govresearchgate.netacs.org This provides a reliable method for introducing electrophiles specifically at the C2 position of the benzoyl ring, while the benzyl ring remains unreacted. This high regioselectivity contrasts with classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products on the more activated ring. wikipedia.org Studies on N,N-diethylbenzamides have extensively demonstrated the power of the amide group to direct metalation exclusively to the ortho position. acs.org

Chemoselectivity at Benzylic vs. Aromatic Positions:

Chemoselectivity between the benzylic C-H bonds and the aromatic C-H bonds is another important aspect. Radical-based reactions can often be tuned to favor one over the other. For example, certain photocatalytic C-H arylation methods, using a combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, have shown remarkable selectivity for the N-benzylic position in benzylamines. nih.gov By using a specific HAT catalyst precursor like PhC(O)SH, the reaction can be switched from functionalizing other sites (like N-methyl groups) to selectively targeting the benzylic C-H bond, overriding the inherent electronic preferences. nih.gov This type of catalyst-controlled selectivity could be applied to analogues of this compound to functionalize the benzylic position without affecting the aromatic rings.

Chemoselectivity in Carbonyl Group Reactions:

As discussed in Section 3.4, the differential reactivity of the benzoyl (amide-like) and carbamate carbonyls is a central issue of chemoselectivity. Generally, the amide carbonyl is more electrophilic than the carbamate carbonyl due to the greater electron-donating ability of the adjacent alkoxy group compared to the N-acyl group. However, this reactivity can be inverted by specific catalysts or reaction conditions. For example, certain hydrosilylation catalysts can preferentially reduce amides in the presence of esters or even ketones, showcasing "counterintuitive" chemoselectivity. elsevierpure.com The development of reagents that can distinguish between these two closely related functional groups is an active area of research. For instance, 1,3-diphenyldisiloxane (DPDS) has been shown to reduce tertiary amides while leaving carbamates untouched, highlighting a high degree of chemoselectivity. thieme-connect.comumn.edu

The outcomes of these selective reactions are detailed in the table below.

Table 3: Examples of Chemo- and Regioselectivity

Reaction TypeSelective SiteControlling FactorOutcomeReference
Directed ortho-Metalationortho-C-H of Benzoyl RingDirecting effect of the amide/carbamate carbonyl groupExclusive functionalization at the ortho-benzoyl position wikipedia.orgnih.gov
C-H ArylationBenzylic C-H BondSynergistic SET/HAT catalysisSelective arylation at the benzylic position over other C-H bonds nih.gov
ReductionAmide CarbonylChemoselective reducing agents (e.g., DPDS)Reduction of the amide while the carbamate remains intact thieme-connect.comumn.edu

Role in Amine Protecting Group Chemistry and Advanced Synthetic Strategies

Tert-butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) as Orthogonal Protecting Groups

In the realm of organic synthesis, particularly when dealing with polyfunctional molecules, protecting groups are indispensable for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. organic-chemistry.orgmasterorganicchemistry.com The concept of "orthogonal protection" is a cornerstone of modern synthetic strategy, referring to the use of multiple protecting groups in a single molecule that can be removed under distinct sets of conditions, without affecting the others. organic-chemistry.orgscispace.com This allows for the selective deprotection and subsequent reaction of specific functional groups at various stages of a synthesis. organic-chemistry.orgacs.org

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are a classic example of an orthogonal pair for the protection of amines. masterorganicchemistry.com They are both carbamates, which decrease the nucleophilicity of the amine nitrogen. researchgate.net However, their cleavage conditions are fundamentally different, providing the basis for their orthogonality.

Boc Group: The Boc group is characteristically acid-labile. It is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), or by heating. masterorganicchemistry.comresearchgate.net It is, however, stable to basic conditions and catalytic hydrogenation. rsc.org

Cbz Group: Conversely, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). academie-sciences.frfishersci.co.uk

This differential reactivity allows a chemist to selectively unmask an amine protected with one of these groups while leaving the other intact, a crucial capability in the synthesis of complex molecules like peptides and natural products. masterorganicchemistry.comscispace.com For instance, a Boc-protected amine can be deprotected to undergo a specific reaction, and in a subsequent step, a Cbz-protected amine in the same molecule can be deprotected under entirely different conditions for another transformation. masterorganicchemistry.com

Table 1: Orthogonal Deprotection Conditions for Boc and Cbz Groups
Protecting GroupCommon Cleavage ConditionsStability Conditions
Tert-butyloxycarbonyl (Boc)Mild acid (e.g., Trifluoroacetic Acid - TFA), Heat masterorganicchemistry.comresearchgate.netrsc.orgBasic conditions, Catalytic Hydrogenolysis rsc.org
Benzyloxycarbonyl (Cbz)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) academie-sciences.frfishersci.co.ukAcidic and Basic conditions academie-sciences.fr

Application in Peptide Synthesis and Solid-Phase Methodologies

The orthogonal nature of Boc and Cbz protecting groups has been historically pivotal in the advancement of peptide synthesis. organic-chemistry.org In the construction of a peptide, amino acids are added sequentially. This requires the temporary protection of the α-amino group of one amino acid while its carboxyl group is coupled to the deprotected α-amino group of the growing peptide chain. beilstein-journals.org

The Cbz group, introduced by Bergmann and Zervas in the 1930s, was instrumental in early solution-phase peptide synthesis, enabling the controlled formation of oligopeptides for the first time. academie-sciences.fr However, its requirement for catalytic hydrogenation for removal limits its use in solid-phase peptide synthesis (SPPS), especially when sulfur-containing amino acids or other reducible groups are present. fishersci.co.ukbeilstein-journals.org

The introduction of the Boc group provided a major breakthrough, particularly for SPPS, as pioneered by R.B. Merrifield. scispace.com In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. This group is removed at the start of each coupling cycle using an acid like TFA. The newly liberated amine then reacts with the activated carboxyl group of the incoming N-α-Boc-protected amino acid. beilstein-journals.org The side chains of reactive amino acids are protected with groups that are stable to TFA but can be removed in the final step, often with a stronger acid like hydrogen fluoride (B91410) (HF), which also cleaves the completed peptide from the solid support. beilstein-journals.org The stability of the Cbz group to the acidic conditions used for Boc removal makes it a suitable choice for side-chain protection in some Boc-based SPPS strategies. beilstein-journals.org

Table 2: Role of Boc and Cbz in Peptide Synthesis Strategies
StrategyN-α-Amino ProtectionTypical Side-Chain ProtectionRelevance
Solution-Phase SynthesisCbz or Boc researchgate.netacademie-sciences.frVarious, including Benzyl (B1604629) estersCbz was foundational; allows for fragment condensation. academie-sciences.fr
Solid-Phase Synthesis (Boc Chemistry)Boc beilstein-journals.orgBenzyl-based groups (e.g., Cbz, Bn ether), Tosyl beilstein-journals.orgBoc is used for temporary N-terminal protection, cleaved each cycle. Cbz can be used for "permanent" side-chain protection, removed at the end. beilstein-journals.org

Dual Protection Strategies for Primary Amines

Primary amines are unique in that they can accommodate two protecting groups, leading to the formation of di-protected species. organic-chemistry.org This strategy can be particularly useful for modulating the reactivity of the nitrogen atom or for introducing protecting groups that can be removed sequentially. The synthesis of compounds like tert-butyl benzoyl(benzyl)carbamate is an example of creating a di-protected amine, in this case, a secondary amine derived from benzylamine (B48309).

Research has explored the synthesis and application of dually protected amines, such as those containing both a Boc and a Cbz group on the same nitrogen atom. For example, the alkylation of Cbz(Boc)NH can produce a Cbz(Boc)N-R product, effectively protecting a primary amine R-NH₂ with two distinct, orthogonally removable groups. organic-chemistry.org This dual protection can be advantageous in complex syntheses where fine control over the introduction of substituents on nitrogen is required. For instance, selective removal of the Boc group would yield an N-Cbz-protected secondary amine, while hydrogenolysis would remove the Cbz group to give an N-Boc-protected secondary amine.

Orthogonal Protection Strategies for Multi-Functional Molecules

The power of orthogonal protection using Boc and Cbz extends beyond peptide synthesis to the construction of other complex, multi-functional molecules. scispace.comacs.org A notable example is in the synthesis of dendrons, which are well-defined, highly branched macromolecules.

In one strategy, chemists have synthesized dendrons by introducing a Cbz-protected acylhydrazine group in each repeating unit of the dendron's scaffold and a Boc-protected amino group at the periphery. nih.gov This design allows for controlled, site-specific modification of the molecule:

Peripheral Functionalization: The Boc groups at the ends of the dendron branches can be selectively cleaved under acidic conditions. The newly freed amino groups can then be conjugated to specific molecules, such as polyethylene (B3416737) glycol (PEG), to modify the dendron's solubility and biocompatibility. nih.gov

Scaffold Functionalization: Subsequently, the Cbz groups within the dendron's core can be removed by catalytic hydrogenolysis. This unmasks the acylhydrazine groups, which can then be used to attach other molecules, such as drugs like doxorubicin, to the dendron's scaffold. nih.gov

This elegant use of orthogonal Boc and Cbz protection enables the precise construction of complex, bi-functional drug delivery systems where different components are attached to specific locations on the macromolecule. nih.gov

Selective Deprotection Methodologies and Considerations for N-Benzoyl-N-benzyl Carbamates

The structure of this compound incorporates three potential points of cleavage for deprotection: the Boc group, the benzyl group, and the benzoyl group. The ability to selectively cleave one of these groups while leaving the others intact is a significant synthetic challenge that requires careful consideration of reaction conditions.

Cleavage of the Boc Group: As an N-acyl carbamate (B1207046), the Boc group in this specific compound can be removed under standard acid-catalyzed hydrolysis conditions (e.g., TFA). scispace.combeilstein-journals.org Thermal deprotection, sometimes in the absence of a catalyst, is also a viable method for removing Boc groups. ccspublishing.org.cn This would yield N-benzoyl-N-benzylamine.

Cleavage of the Benzyl Group: The N-benzyl group is typically removed via catalytic hydrogenolysis (e.g., Pd/C, H₂). wikipedia.orgrsc.org This method is generally mild and should not affect the Boc or benzoyl groups. However, the efficiency of hydrogenolysis can sometimes be hindered by catalyst poisoning or steric hindrance. acs.org In such cases, alternative oxidative or acid-based methods for N-benzyl removal can be considered, though these may risk cleaving the acid-sensitive Boc group. wikipedia.org Laccase/TEMPO systems have also been shown to selectively deprotect N-benzyl groups under mild, oxidative conditions.

Cleavage of the Benzoyl Group: The N-benzoyl bond, being an amide-type linkage, is generally robust. Direct hydrolysis requires harsh conditions (strong acid or base and heat) that would likely cleave the Boc and potentially the benzyl group as well. A more subtle approach involves the reductive cleavage of the acyl-N bond. Studies have shown that converting N-acyl, N-benzyl amides into their corresponding tert-butyl acylcarbamates (a structure analogous to the title compound) facilitates this cleavage. Mild reducing agents can then be used to selectively cleave the acyl-N bond, leaving the carbamate (and the resulting N-Boc-N-benzylamine after workup) intact. academie-sciences.fr

The selective deprotection sequence is therefore highly dependent on the desired product. For example, to obtain N-benzyl-N-Boc-amine from a related precursor, a selective N-debenzoylation would be required. Conversely, to obtain N-benzoyl-N-benzylamine, a selective deprotection of the Boc group would be performed.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Trifluoroacetic acid
Doxorubicin
Polyethylene glycol
N-benzoyl-N-benzylamine
N-benzyl-N-Boc-amine

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

In studies of related N-acyl-tert-butyl-carbamates, X-ray crystallography has revealed a characteristic twisting of the amide bond. acs.org This distortion from planarity is a critical feature, as the nN → π*C=O resonance that typically stabilizes amide bonds is disrupted. acs.orgnih.gov For instance, the introduction of a Boc-group to an acyl nitrogen leads to an increase in the acyl C-N bond distance by 0.06–0.08 Å, a direct consequence of the altered electronic interactions. rsc.org

In a study of tert-butyl N-benzyl-N-[4-(4-fluoro-benzoyl-methyl)-2-pyrid-yl]carbamate, a structurally analogous compound, X-ray analysis revealed the dihedral angles between the various rings and the carbamate (B1207046) plane. nih.gov Specifically, the pyridine (B92270) ring formed dihedral angles of 75.1 (3)° with the phenyl ring, 39.4 (3)° with the carbamate plane, and 74.6 (3)° with the 4-fluoro-phenyl ring. The phenyl ring was observed at dihedral angles of 77.2 (3)° and 23.6 (3)° with the carbamate plane and the 4-fluoro-phenyl ring, respectively. nih.gov Such detailed geometric data is crucial for understanding the steric and electronic effects within the molecule.

Similarly, the crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate showed a twisted conformation, with the dihedral angle between the 3-fluorophenyl group and the carboxylic group being 56.78(10)°. mdpi.com These crystallographic studies on related carbamates underscore the importance of this technique in elucidating the detailed solid-state conformation of tert-butyl benzoyl(benzyl)carbamate, which is expected to exhibit similar structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. rsc.org The protons of the tert-butyl group appear as a sharp singlet around 1.17 ppm. The benzyl (B1604629) methylene (B1212753) protons (CH₂) are observed as a singlet at 4.97 ppm. The aromatic protons of the benzyl and benzoyl groups appear in the region of 7.28-7.54 ppm. rsc.orgepfl.ch

The ¹³C NMR spectrum provides further structural confirmation. rsc.org Key resonances include the carbonyl carbon of the benzoyl group at approximately 173.59 ppm and the carbamate carbonyl carbon around 153.54 ppm. The quaternary carbon of the tert-butyl group is found at 82.98 ppm, while the methyl carbons of the tert-butyl group appear at 27.37 ppm. The benzylic carbon resonates at a characteristic chemical shift, and the aromatic carbons are observed in the 127-138 ppm range. rsc.org

It is important to note that carbamates can exist as a mixture of syn and anti rotamers due to restricted rotation around the C-N bond. nih.gov While the anti conformation is often favored, the energy difference can be small, leading to the presence of both isomers in solution. nih.gov This conformational heterogeneity can sometimes be observed in NMR spectra as a broadening or splitting of signals, particularly at different temperatures. nih.gov

Interactive Data Table: NMR Data for this compound and Related Compounds

CompoundSolventNucleusChemical Shift (δ, ppm)
This compound CDCl₃¹H7.54 (d, J = 7.2 Hz, 2H), 7.48 (t, J = 7.4 Hz, 1H), 7.40 (t, J = 7.5 Hz, 2H), 3.33 (s, 3H), 1.17 (s, 9H)
This compound CDCl₃¹³C173.59, 153.54, 137.91, 130.85, 127.99, 127.41, 82.98, 32.55, 27.37
Tert-butyl benzoyl(phenyl)carbamateCDCl₃¹H7.76 (d, J = 7.1 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.49-7.43 (m, 4H), 7.37 (t, J = 7.4 Hz, 1H), 7.30 (d, J = 7.4 Hz, 2H), 1.26 (s, 9H)
Tert-butyl benzoyl(phenyl)carbamateCDCl₃¹³C172.78, 153.30, 139.10, 136.98, 131.72, 129.21, 128.28, 128.14, 127.96, 127.80, 83.50, 27.49
Tert-butyl benzylcarbamateCDCl₃¹H7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)
Tert-butyl benzylcarbamateCDCl₃¹³C155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. google.com For this compound, the IR spectrum displays characteristic absorption bands.

The most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl groups. The benzoyl carbonyl (C=O) stretch is typically observed in the region of 1680-1660 cm⁻¹, while the carbamate carbonyl stretch appears at a higher frequency, around 1760-1720 cm⁻¹. The C-N stretching vibration of the carbamate is usually found in the 1350-1250 cm⁻¹ region. rsc.org The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The characteristic absorptions of the tert-butyl group are also readily identifiable. researchgate.net

Mass Spectrometry for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. amazonaws.com For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which for the sodium adduct [M+Na]⁺ of C₂₀H₂₁NO₃Na is calculated to be 346.1419 and has been found to be 346.1411. rsc.org

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural insights. Common fragmentation pathways for carbamates include the loss of the tert-butyl group as isobutylene (B52900), cleavage of the C-O bond, and fragmentation of the benzoyl and benzyl groups. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Spectroscopic Probes for Investigating Amide Resonance in Carbamates

The electronic nature of the carbamate functional group is characterized by amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.gov However, this resonance in carbamates is generally weaker, by about 3-4 kcal/mol, than in amides due to the electronic influence of the adjacent oxygen atom. nih.govacs.org

Spectroscopic techniques can be used to probe the extent of this amide resonance. For example, the position of the carbonyl stretching frequency in the IR spectrum can be indicative of the degree of C=O double bond character. rsc.org A lower stretching frequency suggests a weaker C=O bond and greater resonance delocalization.

NMR spectroscopy can also provide insights into amide resonance. The barrier to rotation around the C-N bond, which can be determined by variable-temperature NMR studies, is directly related to the strength of the resonance. nih.gov Furthermore, theoretical calculations, often used in conjunction with experimental spectroscopic data, can quantify the nN → π*C=O delocalization and provide a deeper understanding of the electronic structure of the carbamate moiety. researchgate.net The study of N-acyl-tert-butyl-carbamates has shown that the introduction of the Boc group leads to a twisted amide bond, which significantly reduces this resonance stabilization. acs.org This structural distortion is a key factor in the unique reactivity of this class of compounds. acs.org

Theoretical and Computational Studies on Tert Butyl Benzoyl Benzyl Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of carbamate (B1207046) systems. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods (like PM3) are utilized to optimize molecular geometries and analyze electronic structures. scirp.org For instance, studies on related benzyl (B1604629) carbamates have employed DFT with the B3LYP functional and basis sets like 6-31+G(d) and 6-311+G(d,p), as well as HF/6-31+G(d), to calculate optimized structures and vibrational frequencies, which are then compared against experimental data to validate the theoretical models. scirp.org

The stability of the molecule is intricately linked to its electronic properties. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEPS) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Substituent effects on stability have been quantified through computational studies. For example, in benzyl-type carbanions, the interaction of a substituent like a methoxy (B1213986) group can have a stabilizing or destabilizing effect depending on its position and conformation, with interaction energies calculated to be on the order of several kJ/mol. psu.edu Computational methods also allow for the determination of crystal lattice energies by summing intermolecular interaction energies (electrostatic, dispersion, polarization, and repulsion), providing a quantitative measure of the stability of the compound in its solid state. acs.org

Computational MethodPurposeTypical Basis SetKey Outputs
Density Functional Theory (DFT)Geometry Optimization, Electronic PropertiesB3LYP/6-311++G(d,p)Optimized Geometry, HOMO-LUMO Gap, MEPS researchgate.net
Hartree-Fock (HF)Geometry Optimization, Vibrational Frequencies6-31+G(d)Structural Parameters, Scaled Frequencies scirp.org
Semi-empirical (PM3)Initial Structure OptimizationN/AApproximate Geometry, Heat of Formation scirp.org
Gaussian16/Crystal ExplorerSolid-State Stability AnalysisN/ACrystal Lattice Energy (ELatt) acs.org

Conformational Analysis and Rotational Barriers of the Carbamate Moiety

The carbamate group exhibits hindered rotation around the central C(O)–N bond due to amide-like resonance, where the nitrogen lone pair delocalizes into the carbonyl group. nih.govacs.org This delocalization imparts partial double-bond character to the C–N bond, creating a significant energy barrier to rotation and resulting in the existence of distinct syn and anti rotamers (conformational isomers). nih.govnd.edu

Computational and experimental studies, such as variable temperature NMR, have been used to quantify this rotational barrier. For N-arylcarbamates, the energy barrier (ΔG‡) is influenced by the electronic nature of the substituents on the aryl ring. nd.edu Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups lower it. nd.edu This is because electron-withdrawing groups, like a pyrimidyl ring, reduce the electron density on the nitrogen, decrease the C–N double bond character, and thus lower the energy required for rotation. nd.edu The rotational barrier for carbamates is generally found to be about 3-4 kcal/mol lower than that for structurally similar amides. acs.org

The solvent environment also plays a crucial role. Theoretical studies using models like the Polarizable Continuum Model (PCM) have shown that rotational barriers can decrease significantly with increasing solvent polarity. For example, the rotational barrier for a related fluorinated compound was found to decrease by as much as ~70% in water compared to the gas phase. dcu.ie

Compound TypeRotational Barrier (ΔG‡)MethodReference
N-phenylcarbamate12.3 kcal/molVT NMR nd.edu
N-(2-pyridyl)carbamate10.2 kcal/molVT NMR nd.edu
N-(2-pyrimidyl)carbamate<9 kcal/molVT NMR nd.edu
N-methyl-N-(p-methoxyphenyl) carbamate14.8 kcal/molVT NMR nd.edu
N-methyl-N-(p-nitrophenyl) carbamate11.9 kcal/molVT NMR nd.edu

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving carbamates. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. anu.edu.au

For example, in base-mediated rearrangements of related carbamate structures, computational studies can help distinguish between possible mechanisms, such as those analogous to the Hofmann or Curtius rearrangements, which may involve the migration of a carbon anion. acs.org The absence of certain cyclization or isomerization products in experimental results can be rationalized by theoretical models that show such pathways to be energetically unfavorable. acs.org

In other reactions, such as the acid-promoted cyclization of N-carbamate-protected amino alcohols, modeling can support proposed mechanisms. For instance, the formation of azaheterocycles has been suggested to proceed through an SN2-like mechanism involving a cyclic oxocarbenium intermediate, a pathway that can be computationally verified. thieme-connect.com Furthermore, theoretical studies on the solvolysis of related benzyl systems help in understanding the formation of reactive intermediates like benzylic cations or radicals, which could be involved in various reaction pathways of tert-butyl benzoyl(benzyl)carbamate. acs.orgacs.org

Prediction of Reactivity and Selectivity Profiles

The prediction of chemical reactivity and selectivity is a major strength of computational chemistry. As mentioned, analysis of the HOMO-LUMO gap and MEPS derived from quantum chemical calculations provides a strong indication of a molecule's kinetic stability and the most likely sites for reaction. researchgate.net

For carbamates, the rotational barrier of the C-N bond directly impacts reactivity, as the conformation of the ground state influences its accessibility to reagents. Computational studies have established linear free energy relationships that correlate the rotational barrier height with Hammett substituent constants (σ). nd.edu A plot of ΔG‡ versus σ– for a series of N-aryl carbamates yielded a good linear fit (r² = 0.96), allowing for the prediction of rotational barriers and, by extension, relative reactivities for new derivatives based on the electronic properties of their substituents. nd.edu

Computational models also allow for the study of solvent effects on reactivity. Ab initio calculations on SN2 reactions have shown that microsolvation (the explicit inclusion of a few solvent molecules) can significantly alter reaction barrier heights and steric effects, providing a more accurate prediction of reactivity in solution compared to gas-phase calculations alone. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

For molecules like this compound, MD simulations can be used to explore their conformational landscape in different solvent environments. bohrium.com These simulations can reveal how solvents of varying polarity affect the stability of different rotamers and the frequency of interconversion. bohrium.com In the context of drug design, MD simulations are frequently used to assess the binding stability of a ligand within a protein's active site, analyzing key interactions such as hydrogen bonds and hydrophobic contacts over simulation trajectories that can span hundreds of nanoseconds. biorxiv.org This provides a dynamic picture of the molecule's behavior that is complementary to the static view from docking or quantum mechanics.

Applications in Complex Molecule Synthesis

Intermediates in Natural Product Synthesis (e.g., Jaspine B)

While direct use of tert-butyl benzoyl(benzyl)carbamate as an intermediate in the total synthesis of the marine natural product Jaspine B has not been explicitly documented, the synthesis of this target molecule heavily relies on closely related carbamate (B1207046) protecting groups to control reactivity and stereochemistry. Jaspine B, an anhydrophytosphingosine derivative, contains a densely functionalized tetrahydrofuran (B95107) ring with three contiguous stereocenters. sci-hub.seresearchgate.net

In several synthetic routes to Jaspine B, a key starting material is the chiral amino acid L-Serine. sci-hub.se To orchestrate the complex sequence of reactions, the amino group of serine must be appropriately protected. Synthetic strategies often involve the protection of this amine functionality with both benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc) groups. sci-hub.se This dual protection strategy leads to intermediates such as (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate. sci-hub.se The Boc group provides robust protection throughout multiple steps but can be removed under specific acidic conditions, while the benzyl group offers alternative stability and deprotection methods.

The use of these N-protected carbamate intermediates is fundamental to the successful synthesis, preventing unwanted side reactions of the amine and helping to direct the stereochemical outcome of subsequent transformations. sci-hub.sewisc.edu

Building Blocks for Heterocyclic Ring Systems (e.g., Isoindolinones)

The isoindolinone core is a privileged scaffold found in numerous biologically active compounds and natural products. beilstein-journals.org Modern synthetic methods for constructing this heterocyclic system often rely on transition metal-catalyzed C-H bond activation and functionalization of benzamide (B126) precursors. researchgate.net In these pathways, an N-substituted benzamide is coupled with various reaction partners like alkenes or alkynes to build the second ring. researchgate.net

Given that this compound is structurally an N,N-disubstituted benzamide derivative (specifically, an N-acyl carbamate), it represents a potential building block for such transformations. The benzoyl portion of the molecule could serve as the foundational aromatic ring, while the carbamate-substituted nitrogen would be incorporated into the new heterocyclic ring. Methodologies that utilize N-derivatized benzamides in reactions catalyzed by rhodium, palladium, or ruthenium could potentially be adapted for substrates like this compound to access novel, highly functionalized isoindolinones. researchgate.net Furthermore, related strategies involving the intramolecular cyclization of in situ generated N-acyliminium ions are a common route to 3-substituted isoindolinones, for which N-acyl carbamates can be effective precursors. beilstein-journals.org

Scaffold Design and Elaboration in Synthetic Pathways

A significant application of this compound and related N-acyl carbamates is their use as "activated amides" for scaffold design and elaboration. epfl.ch Standard amides are notoriously stable and require harsh conditions for cleavage or transformation. By incorporating the electron-withdrawing Boc-group onto the amide nitrogen, the stability is reduced, and the amide bond becomes susceptible to specific activation conditions.

A key example is the use of compounds like tert-butyl benzyl(4-(tert-butyl)benzoyl)carbamate in nickel-catalyzed reductive transamidation reactions. epfl.ch In this process, the "activated amide" can react with a nitroarene in the presence of a nickel catalyst and a reducing agent (like zinc) to form a new amide bond. This method is exceptionally useful for coupling complex fragments, allowing for the formation of amide bonds under neutral, reductive conditions that tolerate a wide variety of other functional groups. This transformation provides a powerful tool for late-stage functionalization and the convergent synthesis of complex molecular scaffolds. epfl.ch

Table 1: Nickel-Catalyzed Reductive Transamidation Using an Activated Amide epfl.ch
Activated Amide SubstrateNitroarene PartnerReaction ConditionsProductYield
tert-Butyl Benzyl(4-(tert-butyl)benzoyl)carbamate1-Nitro-4-(trifluoromethoxy)benzeneNiCl₂·glyme, Zn, Pyridine (B92270), DMA, 80 °CN-(4-(Trifluoromethoxy)phenyl)-4-(tert-butyl)-N-benzylbenzamide75%
tert-Butyl Benzoyl(propyl)carbamate1-Methoxy-4-nitrobenzeneNiCl₂·glyme, Zn, Pyridine, DMA, 80 °CN-(4-Methoxyphenyl)-N-propylbenzamide85%
tert-Butyl Benzoyl(hexyl)carbamateMethyl 4-nitrobenzoateNiCl₂·glyme, Zn, Pyridine, DMA, 80 °CMethyl 4-(N-hexylbenzamido)benzoate80%

Stereochemical Control in Multi-Step Syntheses

Maintaining stereochemical integrity is one of the most critical challenges in the multi-step synthesis of complex molecules like natural products. orgsyn.org The use of carefully chosen protecting groups is a cornerstone of stereochemical control, as they can prevent racemization of existing stereocenters, shield reactive sites, and direct the approach of reagents to set new stereocenters. wisc.eduorgsyn.org

In syntheses that begin with chiral starting materials, such as the L-serine used for Jaspine B, the amine protecting group plays a crucial role. sci-hub.se A bulky and conformationally defined protecting group like the N-benzoyl-N-benzyl-carbamate moiety can effectively control the local steric environment around the nitrogen atom and adjacent chiral centers. Its significant size can block certain reaction trajectories, thereby enhancing the diastereoselectivity of reactions at nearby positions.

Because the N-acyl carbamate can be carried through numerous synthetic steps due to its relative stability under many conditions, it ensures that the stereochemistry is locked in place. acs.org When the time comes for modification, its "activated" nature allows for selective reaction under specific catalytic conditions, such as the reductive transamidation mentioned previously, which often proceed with high fidelity and without disturbing existing stereocenters. epfl.ch This combination of stability and specific reactivity makes this compound a valuable functional group for exerting precise stereochemical control in lengthy and complex synthetic endeavors.

Role As a Chemical Scaffold in Medicinal Chemistry Research

Carbamates as Amide Bond Surrogates in Peptidomimetics

A primary application of the carbamate (B1207046) moiety, such as that in tert-butyl benzoyl(benzyl)carbamate, is its use as an amide bond isostere or surrogate in the design of peptidomimetics. acs.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.

Key advantages of using carbamates as amide bond surrogates include:

Enhanced Chemical Stability : Unlike peptide bonds, which are susceptible to cleavage by proteases, the carbamate linkage is more resistant to enzymatic degradation, leading to a longer biological half-life. acs.org

Improved Cell Permeability : The carbamate structure can enhance a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets. acs.org

Conformational Constraint : The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group imposes a degree of conformational restriction on the molecule. acs.org This can help to lock the molecule into a bioactive conformation, improving its affinity for a target receptor or enzyme.

Synthetic Accessibility : Multicomponent reactions, such as the Ugi reaction, can be employed to synthesize complex peptidomimetics containing carbamate linkages, including those derived from β-amino acids to form structures like β-lactams. beilstein-journals.org

Design of Enzyme Inhibitors and Receptor Antagonists

The structural features of tert-butyl carbamates are frequently exploited in the design of potent and selective enzyme inhibitors and receptor antagonists. The carbamate functionality plays a critical role in the interaction of these molecules with their biological targets. nih.gov

Enzyme Inhibitors: Carbamate-containing scaffolds have been successfully incorporated into inhibitors for various enzyme classes. For instance, they are used in the design of inhibitors for serine hydrolases, a large family of enzymes involved in numerous physiological processes. nih.gov The carbamate group can act as a key pharmacophore, interacting with the active site of the enzyme. Modifications to the groups attached to the carbamate nitrogen and oxygen (like the benzyl (B1604629) and benzoyl groups in the title compound) allow for the fine-tuning of inhibitory activity and selectivity. acs.org For example, carbamate derivatives have been investigated as inhibitors for γ-secretase and BACE1, enzymes implicated in Alzheimer's disease. acs.org

Receptor Antagonists: The carbamate scaffold is also integral to the development of antagonists for various receptors. An antagonist is a type of ligand that blocks or dampens a biological response by binding to and blocking a receptor.

Adenosine (B11128) Receptors : Derivatives like tert-butyl (4-oxo-4H-3,1-benzothiazin-2-ylcarbamoyl)benzylcarbamate have been identified as selective antagonists for human A(2A) and A(2B) adenosine receptors. nih.gov

Androgen Receptors : A complex derivative, tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, acts as a non-steroidal androgen receptor antagonist. chemicalbook.com

CCR5 Receptors : The t-butyl carbamate (“t-Boc”) group is used as a protecting group in the synthesis of antagonists for the CCR5 receptor, a target for HIV treatment. google.comgoogle.com

The following table summarizes examples of carbamate-containing compounds and their roles as enzyme inhibitors or receptor antagonists.

Compound Name/ClassTargetRole
tert-Butyl (4-oxo-4H-3,1-benzothiazin-2-ylcarbamoyl)benzylcarbamate nih.govAdenosine Receptors (A2A, A2B)Receptor Antagonist
tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate chemicalbook.comAndrogen ReceptorReceptor Antagonist
Carbamate-derived molecules acs.orgγ-Secretase, BACE1Enzyme Inhibitor
Carbamate derivatives nih.govSerine HydrolasesEnzyme Inhibitor
tert-butyl N-[(1S,3S,4S)-4-[(5-amino-2-chloro-benzoyl)amino]-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate ontosight.aiEnzyme/ReceptorInhibitor/Antagonist

Structure–Activity Relationship (SAR) Studies on Carbamate-Containing Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For scaffolds like this compound, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. acs.org

Key aspects explored in SAR studies of carbamate scaffolds include:

Substitution on N- and O-termini : Varying the substituents on the nitrogen and oxygen atoms of the carbamate group allows for probing interactions with hydrophobic pockets in the target's binding site. acs.org For example, in a series of harmine (B1663883) analogs developed as DYRK1A inhibitors, modifying a 7-amino group to a benzamido group led to favorable packing of the benzyl ring within a small hydrophobic cleft of the enzyme. nih.gov

Introduction of Bulky Groups : The introduction of a sterically demanding group, such as the tert-butyl moiety, can serve multiple purposes. It can shield the carbamate linkage from metabolic degradation, and as demonstrated in the development of ChlaDUB1 inhibitors, a bulky tert-butyl group can stabilize hydrogen bond interactions with the target protein and confirm the presence of available space for further derivatization. acs.org

Conformational Effects : The carbamate group itself imposes conformational constraints. SAR studies often explore how modifications to the scaffold further influence the molecule's preferred conformation and, consequently, its binding affinity. acs.org In the development of Hsp90 inhibitors, SAR exploration of substituents on a core triazole ring linked to a carbamate-containing moiety was crucial for optimizing activity. vu.lt

The table below presents findings from SAR studies on different carbamate-containing scaffolds.

Scaffold/Compound SeriesKey SAR FindingReference
Harmine AnalogsA 7-carbamate harmine analog was moderately active for DYRK1A inhibition. nih.gov nih.gov
ChlaDUB1 InhibitorsIntroduction of a bulky tert-butyl moiety stabilized a hydrogen bond with Trp 247 and confirmed available space for further derivatization. acs.org acs.org
Hsp90 InhibitorsExploration of aromatic substituents on a triazole ring connected to a piperazine-carboxylate scaffold was key to improving potency. vu.lt vu.lt
General Carbamate-based Inhibitors (URB602)SAR analyses suggested a partially reversible mechanism of action rather than irreversible carbamoylation of the target enzyme MGL. acs.org acs.org
(R)-tert-Butyl (1-(2-fluorobenzoyl)pyrrolidin-3-yl)carbamateThe tert-butyl group enhances metabolic stability, while the 2-fluorobenzoyl group can influence receptor binding affinity.

Modulation of Molecular Interactions (e.g., Hydrogen Bonding)

The carbamate functional group is an effective modulator of non-covalent interactions, particularly hydrogen bonds, which are critical for molecular recognition at a biological target. acs.org The carbamate moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms). acs.org

Hydrogen Bond Participation : In crystal structures of related carbamate compounds, molecules are often linked through networks of N—H⋯O and O—H⋯O hydrogen bonds. nih.gov For example, in the crystal of tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, these hydrogen bonds generate a two-dimensional supermolecular network. nih.gov This ability to form strong, directional interactions is crucial for high-affinity binding to enzyme active sites and receptor pockets.

Steric Hindrance Effects : The bulky tert-butyl group, while not directly involved in hydrogen bonding, can sterically influence the surrounding molecular environment. It can prevent undesirable π–π stacking interactions between aromatic rings by introducing a twist in the molecular skeleton, as observed in the crystal structure of a related carbamate. nih.gov

Applications in Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of diverse compounds (a "library") for high-throughput screening to identify new drug leads. The robust nature and versatile reactivity of carbamate-containing scaffolds make them well-suited for this approach. acs.org

Privileged Scaffolds : Carbamate-containing structures are often considered "privileged substructures" because they can serve as ligands for multiple, diverse biological targets. acs.org Building a combinatorial library around a single privileged scaffold, such as a 1,4-benzodiazepine-2-one containing a carbamate linkage, can yield active compounds against a variety of receptors and enzymes. acs.org

Solid-Phase Synthesis : The stability of the tert-butoxycarbonyl (Boc) protecting group, a type of carbamate, is advantageous in solid-phase synthesis, a common technique in combinatorial library generation. acs.org Reagents can be attached to a solid support (resin), and various building blocks can be added sequentially. The use of a Boc-protected amino alcohol, for instance, allows for the creation of a library of peptidomimetic aminothioether acids. google.com

Multicomponent Reactions (MCRs) : Synthetic methods like the Ugi and Passerini reactions are highly efficient for building molecular complexity in a single step and are amenable to combinatorial synthesis. beilstein-journals.orgrug.nl These reactions frequently incorporate carbamate precursors or form carbamate-like structures, enabling the rapid generation of diverse libraries of peptidomimetics and other complex molecules. beilstein-journals.org The development of methods for synthesizing carbamates from carboxylic acids via a modified Curtius rearrangement has also expanded the toolkit for library generation. acs.orgnih.gov

Catalytic Aspects in Synthesis and Derivatization

Metal-Catalyzed Transformations (e.g., Palladium-catalyzed Reactions)

Transition metal catalysis is a cornerstone for the synthesis and functionalization of carbamates, including structures related to tert-butyl benzoyl(benzyl)carbamate. Palladium, nickel, and copper catalysts are particularly prominent, enabling a range of powerful transformations.

Palladium-catalyzed reactions are widely used for constructing C-N bonds to form carbamates. testbook.com An efficient method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides (ArCl) or triflates (ArOTf) with sodium cyanate, followed by the introduction of an alcohol. nih.gov While this method works well with primary and secondary alcohols, the synthesis of tert-butyl (Boc) carbamates requires modified conditions due to the lower reactivity of tertiary alcohols. nih.gov By using tert-butanol (B103910) as the solvent, the desired Boc-protected anilines can be obtained in good yields. nih.gov Palladium catalysis is also instrumental in the amination of aromatic rings and the coupling of allylic electrophiles. testbook.com

Nickel-catalyzed reactions have emerged as a powerful alternative for C-N bond formation. A highly efficient Ni(II)-catalyzed photoredox N-arylation allows for the coupling of Cbz-amines or Boc-amines with various aryl electrophiles at room temperature. organic-chemistry.org This method provides a viable alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction for creating N-aromatic carbamates. organic-chemistry.org Furthermore, nickel boride, prepared in situ, can be used to reduce nitroarenes, with the subsequent one-pot Boc-protection yielding the corresponding carbamates. organic-chemistry.org

Copper catalysis has been employed for intramolecular C-H amination to produce substituted indoles and for the synthesis of 3-arylindoles from 2-bromoarylaminoalkanes. mdpi.com These reactions highlight the versatility of transition metals in constructing complex heterocyclic systems from carbamate-protected precursors.

Table 1: Examples of Metal-Catalyzed Reactions in Carbamate (B1207046) Synthesis

Catalyst System Reaction Type Substrates Product Type Yield Reference
Pd₂(dba)₃ / Ligand Cross-coupling Aryl triflate, NaOCN, t-BuOH Boc-protected aniline 60-94% nih.gov
Ni(II) / Photocatalyst N-arylation Boc-amine, Aryl electrophile N-aromatic carbamate N/A organic-chemistry.org

Organocatalysis in Carbamate Synthesis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of complex molecules, including chiral amino acids and amines where carbamate protecting groups like Boc and Cbz are essential. google.com These catalysts, which are small organic molecules, can activate substrates through various non-covalent interactions, such as hydrogen bonding. rsc.orgbeilstein-journals.org

One significant application is in the enantioselective synthesis of noncanonical α-amino acids. rsc.org Organocatalytic strategies facilitate a range of C-C, C-H, and C-N bond-forming reactions, including Mannich, Strecker, and aza-Henry reactions, to produce diverse amino acid derivatives. rsc.orggoogle.com For instance, the aza-Henry reaction, which forms a C-N bond, is a reliable method for producing N-Boc-protected β-nitroamines in enantioenriched form. rsc.org

Chiral organocatalysts are also employed in the asymmetric allylation of imines. Aminophenol-based catalysts can activate N-phosphinoylimines for reaction with pinacol (B44631) allylboronic esters, yielding chiral homoallylic amines. beilstein-journals.org Similarly, chiral squaramide catalysts can be used for the allylation of N-carbamoyl α-chloro imines. beilstein-journals.org The synthesis of benzyl (B1604629) carbamates through these routes can achieve excellent enantioselectivities (90–97% ee). beilstein-journals.org The choice of protecting group is crucial; for example, the p-methoxyanisidine (PMP) group is often preferred for certain imine activations, while benzyl carbamate (Cbz) is more convenient for others. google.comrsc.org

Table 2: Organocatalytic Strategies Involving Carbamate-Protected Intermediates

Catalyst Type Reaction Substrate Type Protecting Group Enantioselectivity (ee) Reference
Chiral Phosphoric Acid Ugi-azide reaction Anilines, Aldehydes, Isocyanides N/A Good rsc.org
Aminophenol Allylation N-Phosphinoylimine Phosphinoyl 76-98% beilstein-journals.org
Squaramide Allylation N-Carbamoyl α-chloro imine Benzyl carbamate (Cbz) 90-97% beilstein-journals.org

Biocatalytic Approaches (e.g., Enzyme-catalyzed Reactions)

Biocatalysis leverages the high selectivity and mild operating conditions of enzymes for sophisticated organic transformations. nih.gov Hydrolases, such as lipases and proteases, are particularly versatile and have been successfully applied to the synthesis and modification of carbamates. almacgroup.comcore.ac.uk

A notable application is the use of enzymes in continuous flow processes. beilstein-journals.org For instance, a Curtius rearrangement to produce Cbz-carbamates can be coupled with a biocatalytic step. beilstein-journals.org In this process, immobilized Candida antarctica lipase (B570770) B (CALB) is used to selectively transform residual benzyl alcohol, an impurity, into easily separable benzyl butyrate, simplifying purification and improving the purity of the final carbamate product. almacgroup.combeilstein-journals.org

Enzymes also enable highly selective modifications of amino acids protected with carbamate groups. In one approach to synthesizing the building block α-benzyl L-glutamate, the protease Alcalase was used to catalyze the mono-benzylesterification of N-Boc L-glutamic acid, achieving an 81% yield with high α-selectivity. frontiersin.org This demonstrates the ability of enzymes to differentiate between similar functional groups within the same molecule. frontiersin.org Other biocatalytic routes for this target molecule include the selective hydrolysis of α,γ-dibenzyl L-glutamate or α-benzyl L-glutamine. frontiersin.org The use of enzymes for non-natural reactions, a phenomenon known as enzyme promiscuity, is an exciting frontier, enabling novel C-C bond formations and other transformations. unipd.it

Heterogeneous Catalysis for Protection and Deprotection

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and potential for use in continuous flow systems. acs.orgacs.org They are widely employed for the installation and cleavage of protecting groups in molecules like this compound.

For the deprotection of N-benzyl groups, a mixed catalyst system of palladium-on-carbon (Pd/C) and niobic acid-on-carbon (Nb₂O₅/C) has proven effective. acs.org The niobic acid acts as an acidic heterogeneous co-catalyst that facilitates the Pd/C-catalyzed hydrogenative deprotection, allowing the reaction to proceed under milder conditions and for shorter durations. acs.org This system is also effective for cleaving N-benzyloxycarbonyl (Cbz) and O-benzyl (Bn) groups. acs.org

The selective removal of the N-tert-butoxycarbonyl (N-Boc) group can be achieved using solid acid catalysts. researchgate.net Silica gel-supported sodium hydrogen sulfate (B86663) and HY-zeolite have been shown to be efficient heterogeneous catalysts for the selective deprotection of N-Boc from aromatic amines while leaving aliphatic N-Boc groups intact. researchgate.net HY-zeolite, in particular, can be reused multiple times. researchgate.net Furthermore, thermal deprotection of N-Boc groups can be performed in a continuous flow reactor, where sequential selective deprotection can be achieved by controlling the temperature. acs.org Acid-labile protecting groups like Boc can also be cleaved in the presence of more stable groups using heterogeneous acids like montmorillonite (B579905) clays. nih.gov

Role of Ionic Liquids and Other Green Solvents in Catalyzed Reactions

The principles of green chemistry encourage the use of environmentally benign solvents to replace volatile and often toxic organic solvents. mdpi.com Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives, acting as both the reaction medium and, in some cases, the catalyst. rsc.orgbohrium.com

Deep eutectic solvents have been effectively used for the synthesis of carbamates. A system based on choline (B1196258) chloride and zinc(II) chloride ([ChCl][ZnCl₂]₂) functions as both a solvent and a catalyst for the three-component coupling of amines, alkyl halides, and carbon dioxide (CO₂) to form carbamates. rsc.org This process is notable for its ability to proceed at room temperature and atmospheric CO₂ pressure, and the DES can be recycled for several consecutive cycles without significant loss of activity. rsc.org Another novel DES, composed of erbium trichloride (B1173362) and urea (B33335), has been used for the synthesis of cellulose (B213188) carbamate, where the erbium acts as a Lewis acid catalyst. mdpi.combohrium.com

The use of green solvents aligns with the broader goal of developing more sustainable synthetic methods. rsc.org For example, the synthesis of carbamates can be achieved from amines, alcohols, and CO₂ using basic catalysts in the absence of dehydrating agents, representing a halogen-free and eco-friendly route. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl benzoyl(benzyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves the condensation of tert-butyl carbamate derivatives with benzyl trichloroacetimidate under mild acidic conditions. For example, Barrett & Pilipauskas (1990) demonstrated a one-step transformation using benzyl trichloroacetimidate, achieving high yields (95% purity) without racemization . Key factors include:

  • Temperature control (< 40°C to avoid decomposition).
  • Use of non-nucleophilic bases (e.g., DIPEA) to suppress side reactions.
  • Solvent choice (e.g., THF or DCM) to balance reactivity and solubility .

Q. How can tert-butyl carbamate derivatives be characterized structurally, and what analytical techniques are critical for confirming their purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the presence of tert-butyl (δ ~1.3 ppm) and benzyl groups (aromatic protons at δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 250.34 g/mol for tert-butyl (2-(benzylamino)ethyl)carbamate) .
  • HPLC : Purity assessment (≥95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the metalation and alkylation of tert-butyl carbamate derivatives in asymmetric synthesis?

  • Methodological Answer : Sieburth et al. (1996) showed that metalation between nitrogen and silicon in aminomethyltrialkylsilane derivatives is highly efficient when a benzyl group is attached to nitrogen. The steric bulk of the tert-butyl group stabilizes intermediates, while the benzyl group directs regioselectivity during alkylation with electrophiles (e.g., aldehydes) . Key considerations:

  • Use of LDA (lithium diisopropylamide) for deprotonation.
  • Temperature gradients (−78°C to RT) to control reaction kinetics .

Q. What strategies resolve contradictions in diastereoselectivity during intramolecular α-amidoalkylation reactions involving tert-butyl carbamate derivatives?

  • Methodological Answer : Garcia et al. (2006) addressed this by modulating solvent polarity and catalyst loading. For example, using toluene as a solvent improved diastereoselectivity (dr > 10:1) in synthesizing Pyrrolo[2,1-a]isoquinolines, whereas polar aprotic solvents (e.g., DMF) led to reduced selectivity due to competing pathways . Mitigation steps:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol.
  • Kinetic vs. thermodynamic control via reaction time optimization .

Q. How do tert-butyl carbamate derivatives perform in catalytic oxidation systems, and what factors dictate their efficiency?

  • Methodological Answer : In Ce-MOF-catalyzed oxidations, tert-butyl peroxide outperformed benzoyl peroxide in converting cinnamyl alcohol to cinnamaldehyde (47% conversion vs. 15%) due to its lower steric hindrance and higher oxidative potential. Key parameters:

  • Catalyst loading (5–10 mol%).
  • Solvent-free conditions to enhance mass transfer .
    • Data Table :
OxidantConversion (%)Selectivity (%)
Benzoyl peroxide1556 (cinnamaldehyde)
tert-Butyl peroxide4753 (cinnamaldehyde)
Source: Journal of Cluster Science (2023)

Methodological Challenges and Solutions

Q. What are the limitations of reductive cleavage techniques for N–C–N bonds in tert-butyl carbamate derivatives, and how can they be optimized?

  • Methodological Answer : Murato et al. (1977) identified that sodium borohydride-mediated cleavage can lead to over-reduction of aromatic rings. Optimization involves:

  • Controlled stoichiometry (1.2 eq NaBH4_4).
  • Additives (e.g., CeCl3_3) to suppress side reactions.
  • Monitoring via TLC to terminate reactions at partial conversion .

Q. How can enantioselective synthesis of tert-butyl carbamate intermediates be achieved for CCR2 antagonists?

  • Methodological Answer : Campbell et al. (2009) employed iodolactamization as a key step, leveraging chiral tert-butyl carbamates to induce asymmetry. Critical steps:

  • Use of (−)-Sparteine for enantiomeric resolution.
  • Low-temperature (−20°C) conditions to minimize epimerization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of tert-butyl carbamate derivatives under acidic conditions?

  • Analysis : Stability varies with substitution patterns. For example, tert-butyl (3-chloro-2-methylphenyl)carbamate resists acidolysis (pH < 2) due to electron-withdrawing chloro groups stabilizing the carbamate linkage, while non-halogenated analogs degrade rapidly . Researchers must:

  • Validate stability via accelerated degradation studies (e.g., HCl/THF at 40°C).
  • Adjust protecting groups (e.g., Fmoc) for acid-labile applications .

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